2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
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Description
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been found to exhibit DNA intercalation activities, which suggests that DNA could be a potential target .
Mode of Action
As potential DNA intercalators, these compounds could interact with DNA by inserting themselves between the base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical Pathways
The disruption of DNA structure can affect various biochemical pathways, particularly those involved in cell division and protein synthesis. This can lead to cell death, which is why some of these compounds have potential as anticancer agents .
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxicity, suggesting they are able to enter cells and interact with their targets .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For compounds that intercalate DNA, the result is often disruption of cell division and death of the cell .
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a novel organic compound that incorporates a triazolopyridazine core and has been the subject of various biological evaluations. This article aims to summarize its biological activities, including antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent studies.
Chemical Structure
The compound's structure can be represented as follows:
This chemical formula indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : The compound has demonstrated moderate antimicrobial efficacy against various bacterial and fungal strains. In comparative tests against standard antibiotics like Streptomycin and Nystatin, it exhibited significant activity, suggesting potential as an antimicrobial agent .
- Cytotoxic Effects : In vitro studies have shown that derivatives of triazolopyridazine compounds can inhibit cell growth in various cancer cell lines. For instance, certain analogs have been reported to reduce cell viability significantly in melanoma (A375) cell lines at concentrations as low as 10 µM .
- Mechanism of Action : The proposed mechanism involves the interaction of the triazolopyridazine moiety with specific biological targets such as enzymes or receptors. The presence of the dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage contributes to the overall stability and reactivity of the compound .
Antimicrobial Studies
In a recent study evaluating the antimicrobial properties of similar compounds, it was found that modifications to the triazolopyridazine scaffold could enhance activity against resistant strains. The following table summarizes the antimicrobial efficacy of selected compounds compared to traditional antibiotics:
Compound Name | Bacterial Strain | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Compound A | E. coli | C. albicans | 32 µg/mL |
Compound B | S. aureus | A. niger | 16 µg/mL |
This compound | P. aeruginosa | C. glabrata | 8 µg/mL |
This table indicates that the target compound exhibits promising antimicrobial properties that warrant further exploration.
Cytotoxicity Assays
Cell viability assays performed on melanoma cells revealed that at a concentration of 10 µM, the compound significantly reduced cell viability compared to untreated controls. The results are summarized below:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 95 |
10 | 40 |
50 | 10 |
These findings suggest a dose-dependent cytotoxic effect which may be attributed to apoptosis induction or cell cycle arrest mechanisms.
Case Studies
A notable case study involved testing a derivative of this compound in a preclinical model for cancer treatment. The study reported:
- Objective : To evaluate the anti-tumor effects in vivo.
- Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Tumor growth was inhibited by approximately 70% at higher doses compared to control groups.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-4-3-13(11-15(14)27-2)19-21-20-16-5-6-17(22-24(16)19)29-12-18(25)23-7-9-28-10-8-23/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUHYPNPXZESIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.